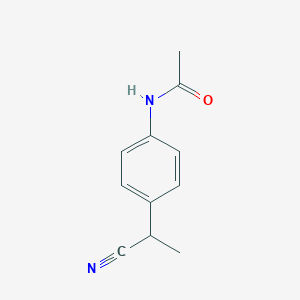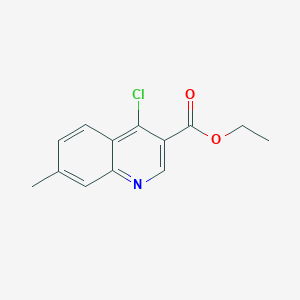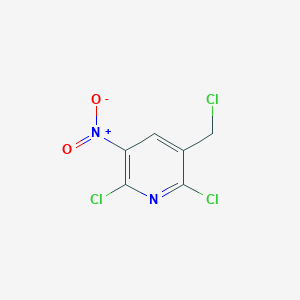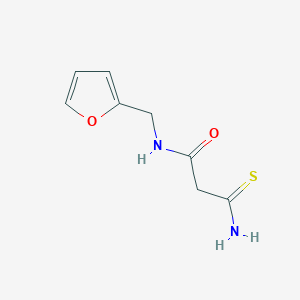
Diethyl dioctylmalonate
Descripción general
Descripción
“Diethyl diethylmalonate” or “diethyl 2,2-diethylmalonate” is a derivative of diethyl malonate . It can be used in the synthesis of barbital .
Synthesis Analysis
The synthesis of diethyl malonate involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile. This intermediate is then treated with ethanol in the presence of acid catalyst .
Molecular Structure Analysis
The molecular formula for diethyl diethylmalonate is C11H20O4 with a molar mass of 216.27 .
Chemical Reactions Analysis
Diethyl malonate can undergo alkylation in the alpha position through an SN2 reaction with alkyl halides .
Aplicaciones Científicas De Investigación
Chemical Safety and Environmental Impact Diethyl phthalate (DEP), a compound related to diethyl dioctylmalonate, has been extensively studied for its safety and environmental impact. Studies have examined DEP's systemic absorption in humans and its influence on hormonal levels. One study demonstrated that DEP could be absorbed systemically in humans after topical application, but did not significantly influence reproductive and thyroid hormones in the short term (Janjua et al., 2007).
Polymer Chemistry Applications Research has explored the use of related compounds in polymer chemistry. For instance, diethyl dipropargylmalonate (DEDPM) was used in a study to produce poly(DEDPM) based on 1,2-(cyclopent-1-enylene)vinylene units, emphasizing the potential of such compounds in creating new polymeric materials (Anders et al., 2003).
Endocrine Disruption Studies Various studies have focused on endocrine-disrupting chemicals (EDCs) like DEP, highlighting the need for understanding the mechanisms by which these chemicals, including diethyl dioctylmalonate, might impact hormonal systems in humans and wildlife (Gore et al., 2015).
Environmental Degradation and Removal Techniques The degradation and removal of compounds like DEP from the environment have been researched, with studies exploring methods like catalytic degradation to minimize ecological risks (Zhang et al., 2016).
Toxicological Research Toxicological studies on compounds related to diethyl dioctylmalonate, such as DEP, have been conducted to understand their impact on aquatic life and other organisms. These studies provide insights into the potential environmental and health risks associated with these chemicals (Sepperumal & Saminathan, 2013).
Metathesis Reactions in Organic Synthesis Diethyl dioctylmalonate and similar compounds are used in metathesis reactions, a key process in organic synthesis. Studies have investigated these reactions for their efficiency and application in synthesizing new compounds (Stewart et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 2,2-dioctylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-5-9-11-13-15-17-19-23(21(24)26-7-3,22(25)27-8-4)20-18-16-14-12-10-6-2/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMNPYVUJHUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514891 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl dioctylmalonate | |
CAS RN |
24251-93-2 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)

![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-A][1,4]benzodiazepine 2,5-dioxide](/img/structure/B1626806.png)



![1-Isopropyl-[1,4]diazepan-5-one](/img/structure/B1626814.png)
![[5-Chloro-2-[3-(hydroxymethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone](/img/structure/B1626815.png)

![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)


